Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-
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Overview
Description
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is a complex organic compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . This compound belongs to the class of aromatic heterocyclic compounds and is known for its unique structural features, which include a fused ring system incorporating both cyclooctane and indolizine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclooct[a]indolizine derivatives: Compounds with similar fused ring systems.
Indolizine derivatives: Compounds containing the indolizine moiety.
Cyclooctane derivatives: Compounds with the cyclooctane ring structure.
Uniqueness
7,8,9,10,11,12-Hexahydrocycloocta[a]indolizine-6-carbonitrile is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
162255-78-9 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
7,8,9,10,11,12-hexahydrocycloocta[a]indolizine-6-carbonitrile |
InChI |
InChI=1S/C15H16N2/c16-11-15-13-8-4-2-1-3-7-12(13)14-9-5-6-10-17(14)15/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
OYLGYVBNOZSZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(N3C=CC=CC3=C2CC1)C#N |
Origin of Product |
United States |
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